Nepasaikosaponin K
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Overview
Description
Nepasaikosaponin K is a natural product belonging to the triterpenoid saponins class of compounds. It is isolated from the roots of Bupleurum species, particularly Bupleurum marginatum var. stenophyllum. This compound has garnered attention due to its significant biological activities, including antiviral, anti-inflammatory, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nepasaikosaponin K typically involves extraction from natural sources rather than synthetic routes. The extraction process includes the following steps:
Extraction: The roots of Bupleurum species are dried and powdered.
Solvent Extraction: The powdered roots are subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and large extraction vessels.
Purification: Employing large-scale chromatographic systems to ensure high purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Nepasaikosaponin K undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar moieties.
Substitution: This compound can undergo substitution reactions at specific functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while enzymatic hydrolysis employs specific glycosidases.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives with altered biological activities.
Hydrolysis Products: Aglycone and sugar moieties.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
Nepasaikosaponin K has a wide range of scientific research applications:
Chemistry: Used as a reference substance for the analysis and characterization of saponins.
Biology: Studied for its immunomodulatory and anti-inflammatory effects.
Medicine: Investigated for its antiviral properties, particularly against influenza viruses.
Mechanism of Action
Nepasaikosaponin K exerts its effects through various molecular targets and pathways:
Antiviral Activity: Inhibits viral replication by interfering with viral entry and replication processes.
Anti-inflammatory Activity: Modulates the production of inflammatory cytokines and inhibits the activation of inflammatory pathways.
Immunomodulatory Activity: Enhances the immune response by stimulating the production of immune cells and cytokines
Comparison with Similar Compounds
Similar Compounds
Saikosaponin A: Another triterpenoid saponin with similar biological activities.
Saikosaponin D: Known for its anti-inflammatory and hepatoprotective effects.
Clinoposaponin XII: Exhibits similar antiviral and immunomodulatory properties
Uniqueness of Nepasaikosaponin K
This compound stands out due to its potent antiviral activity against influenza viruses and its unique structural features, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C48H80O18 |
---|---|
Molecular Weight |
945.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O18/c1-22-31(53)33(55)37(59)41(62-22)66-39-26(19-61-40-36(58)34(56)32(54)25(18-49)63-40)64-42(38(60)35(39)57)65-30-11-12-44(4)27(45(30,5)20-50)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-51)29(52)17-47(23,46)7/h8,22,24-42,49-60H,9-21H2,1-7H3/t22-,24-,25+,26+,27+,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48+/m0/s1 |
InChI Key |
BHFXAIXRWOFWOS-XRWUOUDGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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